7-(3-CHLOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Overview
Description
7-(3-CHLOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a useful research compound. Its molecular formula is C24H24ClN5O and its molecular weight is 433.9 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(3-chlorophenyl)-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone is 433.1669381 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Applications
Serotonin Receptor Ligands
Research on compounds structurally related to quinazolinones has revealed their potential as ligands for serotonin receptors, such as the 5-HT7 and 5-HT1A receptors. These findings are significant for developing new therapeutic agents for neurological and psychiatric disorders. For example, derivatives have shown high affinity and selectivity towards these receptors, offering insights into structure-activity relationships and molecular modeling studies for better understanding of their binding mechanisms and functional properties (Intagliata et al., 2017).
Dopamine Receptor Antagonists
Another research avenue explores the effects of quinolinone derivatives on dopaminergic neuronal activity. Such compounds can act as dopamine D2 receptor agonists, offering potential pathways for developing antipsychotic medications with fewer side effects than current treatments (Momiyama et al., 1996).
Antitumor Applications
Antitumor Agents
The synthesis and biological evaluation of quinazoline derivatives, especially those containing piperazine moieties, have been conducted to explore their antitumor properties. These studies have shown promising antiproliferative activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Li et al., 2020).
Antimicrobial and Anticonvulsant Activities
Antimicrobial Activity
Quinazolinone derivatives have been synthesized and tested for their antimicrobial properties, revealing moderate to very good effectiveness against specific bacterial and fungal strains. This research opens avenues for developing new antimicrobial agents to combat resistant pathogens (Patel & Patel, 2012).
Anticonvulsant Activity
The exploration of quinazolinone compounds for their anticonvulsant activity has yielded positive results, with some derivatives showing promising efficacy in preventing seizures. This suggests a potential for developing new treatments for epilepsy and other seizure disorders (Wolfe et al., 1990).
Properties
IUPAC Name |
7-(3-chlorophenyl)-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O/c1-16-23-20(14-18(15-21(23)31)17-5-4-6-19(25)13-17)28-24(27-16)30-11-9-29(10-12-30)22-7-2-3-8-26-22/h2-8,13,18H,9-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIQESDJMAHIRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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